molecular formula C11H16N2O4 B8141079 ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate

ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate

Cat. No.: B8141079
M. Wt: 240.26 g/mol
InChI Key: VLYUCMFUOTUXFW-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through specific chemical reactions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure the efficient production of the compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used to monitor the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with different functional groups.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the distinct properties it exhibits. These properties make it suitable for various applications and distinguish it from other similar compounds .

Properties

IUPAC Name

ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-3-17-11(16)13-12-7(2)10-8(14)5-4-6-9(10)15/h12H,3-6H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYUCMFUOTUXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=C1C(=O)CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NNC(=C1C(=O)CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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